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Compound of Interest

Compound Name: Lonodelestat

Cat. No.: B3332568

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Lonodelestat with alternative therapies for inflammatory lung diseases
such as cystic fibrosis (CF) and non-CF bronchiectasis. The information is based on published

research findings and clinical trial data.

Lonodelestat (formerly POL6014) is an investigational, inhaled, potent, and selective peptide
inhibitor of human neutrophil elastase (hNE).[1][2] In diseases like cystic fibrosis, excessive
hNE activity in the lungs contributes to inflammation and progressive tissue damage.[3]
Lonodelestat is designed to counteract this by directly inhibiting hNE in the airways.[4] This
guide will compare its performance metrics, where publicly available, with established and
emerging treatments for CF and bronchiectasis.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of
Lonodelestat and its alternatives.

Table 1: Comparison of Efficacy and Safety Data for Cystic Fibrosis Therapies
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Table 2: Comparison of Efficacy and Safety Data for Bronchiectasis Therapies
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alvelestat
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exacerbation
versus 16% on

placebo.[19]

Experimental Protocols

Detailed methodologies for key clinical trials are outlined below to provide context for the
presented data.

Lonodelestat (NCT03748199 - Phase 1hb)

o Study Design: A double-blind, placebo-controlled, multiple ascending dose escalation study.

[8]
o Participants: 32 patients with cystic fibrosis were randomized into four cohorts.[8]

« Intervention: Patients received orally inhaled Lonodelestat at doses of 80 mg once daily
(QD), 80 mg twice daily (BID), or 160 mg QD for 15 days, or 40 mg QD for 28 days.[8]

o Primary Outcome Measures: Safety and tolerability of multiple doses of inhaled
Lonodelestat.[S]

e Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics, including the
measurement of hNE activity in sputum.[8]

Dornase Alfa (Pivotal Trial for Advanced CF)

o Study Design: A multicenter, double-blind, placebo-controlled study.[9]

o Participants: 320 clinically stable patients with documented CF and a Forced Vital Capacity
(FVC) of less than 40% of predicted.[9]
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« Intervention: Patients were randomized to receive either 2.5 mg of dornase alfa or a placebo
once daily for 12 weeks, in addition to their standard CF therapies.[9]

e Primary Outcome Measures: Efficacy as measured by the change in Forced Expiratory
Volume in 1 second (FEV1).[9]

e Secondary Outcome Measures: Change in FVC, dyspnea score, number of days receiving
intravenous antibiotics, and length of hospital stay.[9]

Inhaled Hypertonic Saline (NCT00271310)
o Study Design: A double-blind, parallel-group trial.[12]

» Participants: 164 patients with stable cystic fibrosis aged six years or older.[12]

« Intervention: Patients were randomly assigned to inhale 4 ml of either 7% hypertonic saline
or 0.9% (control) saline twice daily for 48 weeks. A bronchodilator was administered before
each dose.[12]

e Primary Outcome Measure: The rate of change in lung function (FVC, FEV1, and FEF25-75).
[12]

Secondary Outcome Measures: Frequency of pulmonary exacerbations.[12]

Azithromycin (JAMA, 2003)

» Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13]

o Participants: 185 patients with CF aged six years or older with chronic Pseudomonas
aeruginosa infection.[13]

¢ Intervention: Patients received either 250 mg or 500 mg of oral azithromycin (based on
weight) three days a week for 168 days, or a placebo.[13]

¢ Primary Outcome Measure: Change in FEV1 from baseline to the end of therapy.[13]

e Secondary Outcome Measures: Pulmonary exacerbations and weight gain.[13]
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Brensocatib (WILLOW Trial - NCT03218917)

o Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.
[1][17]

o Participants: 256 adults with non-CF bronchiectasis who had at least two exacerbations in
the previous year.[15]

« Intervention: Patients were randomized to receive either 10 mg or 25 mg of brensocatib, or a
placebo, once daily for 24 weeks.[1]

e Primary Outcome Measure: Time to first pulmonary exacerbation.[14]

» Secondary Outcome Measures: Rate of pulmonary exacerbations.[15]

Alvelestat (Phase 2 Bronchiectasis Trial)

» Study Design: A randomized, double-blind, placebo-controlled, parallel-group, Phase 2,
signal-searching study.[18]

 Participants: 38 patients with bronchiectasis.[18]

 Intervention: Patients received either 60 mg of AZD9668 (alvelestat) or a placebo twice daily
for 4 weeks.[18]

e Outcome Measures: Sputum neutrophil counts, lung function tests, sputum weight, diary
card data, St. George's Respiratory Questionnaire, sputum NE activity, and inflammatory
biomarker levels.[18]

Visualizations

The following diagrams illustrate key pathways and workflows related to Lonodelestat and its
evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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